4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chlorine atoms and a heptafluoropropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of 4,6-dichloropyrimidine, which is then subjected to further reactions to introduce the heptafluoropropylsulfanyl group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4,6-Dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A simpler compound with similar substitution patterns but lacking the heptafluoropropylsulfanyl group.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Another triazine derivative with different substituents on the triazine ring.
Uniqueness
4,6-Dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine is unique due to the presence of the heptafluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various specialized applications .
Properties
IUPAC Name |
4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F7N4S/c13-7-23-8(14)25-9(24-7)22-5-3-1-2-4-6(5)26-12(20,21)10(15,16)11(17,18)19/h1-4H,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJNVQJSQMCSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)SC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F7N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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